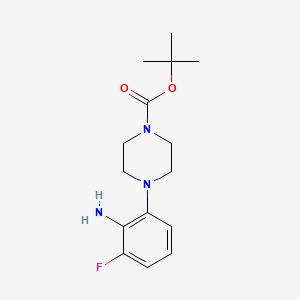

tert-Butyl-4-(2-Amino-3-fluorphenyl)piperazin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to a piperazine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: In medicinal chemistry, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique structural features make it a valuable component in the formulation of new products .

Wirkmechanismus

Target of Action

The primary target of Tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . MLKL is implicated in a broad range of diseases due to its role as the ultimate effector of necroptosis, a form of programmed cell death . Therefore, MLKL has emerged as an attractive drug target .

Mode of Action

Tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate interacts with MLKL through a novel approach known as PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are designed to degrade target proteins by recruiting them to the ubiquitin-proteasome system for degradation . This compound has been identified as a PROTAC molecule that effectively degrades MLKL .

Biochemical Pathways

The compound affects the necroptotic pathway by targeting MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By degrading MLKL, the compound abrogates cell death in a TSZ model of necroptosis .

Result of Action

The result of the compound’s action is the degradation of MLKL and the abrogation of cell death in a TSZ model of necroptosis . This demonstrates the feasibility of targeting MLKL using a PROTAC approach .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-3-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like Pd/C are used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under basic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: The original amino compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the amino group at the 2-position and the fluorine atom at the 3-position of the phenyl ring. This specific arrangement of functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other piperazine derivatives .

Biologische Aktivität

Overview

tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its unique structural characteristics, which include a tert-butyl group, an amino group, and a fluorophenyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the context of necroptosis and other cell death pathways.

Target Interaction

The primary biological target of tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate is the Mixed Lineage Kinase domain-Like pseudokinase (MLKL) . This compound employs a novel mechanism involving PROteolysis TArgeting Chimeras (PROTACs) to modulate MLKL activity.

Biochemical Pathways

The compound significantly impacts the necroptotic pathway by facilitating the degradation of MLKL, thereby preventing cell death in models of necroptosis. The effectiveness of this compound may vary based on environmental factors such as storage conditions, which should ideally be dark and dry at temperatures between 2-8°C.

Case Studies

-

Cell Death Modulation

In a study focused on necroptosis, tert-Butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate demonstrated the ability to inhibit MLKL-mediated cell death. The results indicated a significant reduction in cell death rates in treated cells compared to controls, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis. -

Comparative Analysis with Similar Compounds

When compared to other piperazine derivatives such as tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate and tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate, this compound exhibited distinct reactivity and binding affinities due to its specific functional group arrangement. This specificity may enhance its efficacy in targeting MLKL over other similar compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂FN₃O₂ |

| Molecular Weight | 295.35 g/mol |

| CAS Number | 1233955-64-0 |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 439.6 ± 45.0 °C at 760 mmHg |

| Flash Point | 219.7 ± 28.7 °C |

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-amino-3-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVBIMRZCNNHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.